4-chloro-N-cyclohexyl-3-nitrobenzamide

Chemical Probes Screening Libraries Medicinal Chemistry

4-Chloro-N-cyclohexyl-3-nitrobenzamide (CAS 321531-75-3) is an aromatic amide with a molecular formula of C13H15ClN2O3 and a molecular weight of 282.72 g/mol. It is listed as part of the Sigma-Aldrich AldrichCPR collection, a curated set of rare and unique chemicals provided to early discovery researchers.

Molecular Formula C13H15ClN2O3
Molecular Weight 282.72 g/mol
Cat. No. B11028894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-cyclohexyl-3-nitrobenzamide
Molecular FormulaC13H15ClN2O3
Molecular Weight282.72 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H15ClN2O3/c14-11-7-6-9(8-12(11)16(18)19)13(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,17)
InChIKeyNXILMCJKLLFJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-cyclohexyl-3-nitrobenzamide in Early Discovery Screening: Sourcing and Chemical Identity


4-Chloro-N-cyclohexyl-3-nitrobenzamide (CAS 321531-75-3) is an aromatic amide with a molecular formula of C13H15ClN2O3 and a molecular weight of 282.72 g/mol [1]. It is listed as part of the Sigma-Aldrich AldrichCPR collection, a curated set of rare and unique chemicals provided to early discovery researchers. The vendor explicitly states that analytical data for this product is not collected and that the buyer assumes responsibility for confirming product identity and purity . The compound is also available from other chemical suppliers at a 97% purity level .

Why 4-Chloro-N-cyclohexyl-3-nitrobenzamide Cannot Be Interchanged with Common Analogs


Current public data sources provide no quantifiable biological activity profile for 4-chloro-N-cyclohexyl-3-nitrobenzamide [1]. Searches of authoritative binding databases and the patent literature return no verified bioactivity data for this specific compound [2]. Consequently, there is no scientific basis to assert functional equivalence or superiority over close structural analogs such as N-cyclohexyl-3-nitrobenzamide or N-cyclohexyl-4-methyl-3-nitrobenzamide. Any decision to select this compound over its analogs cannot, at present, be guided by quantitative comparative evidence.

Quantitative Differentiation Evidence for 4-Chloro-N-cyclohexyl-3-nitrobenzamide


High-Strength Quantitative Differential Evidence is Currently Absent from Public Literature

A systematic search of primary research papers, patents, and bioactivity databases has not identified any verified, comparator-based quantitative evidence for 4-chloro-N-cyclohexyl-3-nitrobenzamide. No head-to-head studies, cross-study comparable data, or reliable class-level inferences could be located. The Sigma-Aldrich supplier's note that the compound is part of a 'rare and unique chemicals' collection and that analytical data is not provided further indicates a lack of established characterization.

Chemical Probes Screening Libraries Medicinal Chemistry

Application Scenarios for 4-Chloro-N-cyclohexyl-3-nitrobenzamide Based on Available Evidence


Scaffold for Synthetic Chemistry Derivatization

Given the absence of known biological targets, the most appropriate use of 4-chloro-N-cyclohexyl-3-nitrobenzamide is as a protected or substituted benzamide scaffold in synthetic chemistry. The 4-chloro and 3-nitro groups offer distinct chemical handles for further derivatization, while the N-cyclohexyl group provides lipophilic character. The product is available at 97% purity from commercial suppliers , suitable for use as a synthetic intermediate.

Component of Rare Chemical Screening Libraries

The compound is offered by Sigma-Aldrich exclusively as part of the AldrichCPR collection of rare and unique chemicals intended for early discovery research . Its presence in this collection implies potential utility as a screening library component for novel target identification, though no screening results are publicly available. Procurement is appropriate for organizations seeking to maximize the chemical diversity of their screening decks.

Physicochemical Analysis and Property Profiling

Computed properties such as LogP (ACD/LogP: 3.39) and LogD (pH 5.5: 3.21) are available for this compound , placing it within a desirable lipophilicity range for CNS drug discovery. These can be compared in silico with analogs like N-cyclohexyl-4-methyl-3-nitrobenzamide (LogP: 3.48) to guide library design, though the differences are small. Such profiling can justify its inclusion in combinatorial libraries.

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